(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol
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Overview
Description
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol is a complex organic compound that features a pyrene moiety attached to a purine base, which is further linked to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrene moiety: This involves the functionalization of pyrene to introduce a reactive group that can be further modified.
Attachment to the purine base: The pyrene derivative is then coupled with a purine base through a nucleophilic substitution reaction.
Glycosylation: The final step involves the attachment of the sugar moiety to the purine base, typically through a glycosylation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrene moiety can be reduced under specific conditions.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrene moiety could lead to a dihydropyrene derivative.
Scientific Research Applications
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol has several applications in scientific research:
Chemistry: It can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to study DNA interactions, as the purine base can mimic natural nucleotides.
Industry: It can be used in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. The purine base can form hydrogen bonds with complementary nucleotides, further stabilizing the interaction. These interactions can affect various cellular pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(phenylmethylamino)purin-9-yl]oxolan-3-ol: Similar structure but with a phenyl group instead of a pyrene moiety.
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(naphthylmethylamino)purin-9-yl]oxolan-3-ol: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness
The uniqueness of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol lies in its pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful for applications in fluorescence-based assays and DNA interaction studies.
Properties
Molecular Formula |
C27H23N5O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C27H23N5O3/c33-12-21-20(34)10-22(35-21)32-14-31-25-26(29-13-30-27(25)32)28-11-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)24(17)23(15)16/h1-9,13-14,20-22,33-34H,10-12H2,(H,28,29,30)/t20-,21+,22+/m0/s1 |
InChI Key |
RPLXSXBLRHTGKK-BHDDXSALSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Origin of Product |
United States |
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